molecular formula C22H28N2O6S B2991320 N-(2,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-05-5

N-(2,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2991320
CAS No.: 941991-05-5
M. Wt: 448.53
InChI Key: CZCWGDSXYLXPNO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-acetamide hybrid featuring a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and an acetamide moiety linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-17-7-10-19(11-8-17)31(26,27)24-13-5-4-6-16(24)14-22(25)23-20-12-9-18(29-2)15-21(20)30-3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCWGDSXYLXPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring substituted with a sulfonyl group and methoxy phenyl moieties. Its molecular formula is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S, and it has a molecular weight of 448.49 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that this compound may function as an inhibitor of certain protein targets involved in disease pathways. For example:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Compounds similar to this one have shown promise in inhibiting PTP1B, which plays a role in insulin signaling and obesity-related disorders. Inhibitors have demonstrated IC50 values in the nanomolar range, indicating strong potency against this target .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Biological Activity IC50 Value Target Reference
PTP1B Inhibition203 nMPTP1B
CytotoxicityVariesCancer Cell Lines
Antimicrobial ActivityNot specifiedVarious Microorganisms

Study 1: PTP1B Inhibition

A study conducted on various derivatives of sulfonamide compounds highlighted the effectiveness of certain analogs in inhibiting PTP1B. The compound exhibited an IC50 value of 203 nM, demonstrating significant potential for developing diabetes treatments by enhancing insulin signaling pathways .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that modifications to the piperidine and methoxy groups could enhance anticancer activity, suggesting that this compound might be effective against specific tumor types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a 2,4-dimethoxyphenyl acetamide and a sulfonylated piperidine. Key comparisons with similar molecules include:

N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) Structural Differences: Replaces the dimethoxyphenyl group with dimethylphenyl and introduces a 1,3,4-oxadiazole-thioether bridge.

N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7h)

  • Structural Differences : Features a triazole ring and a 4-sulfonylated piperidine (vs. 2-sulfonylated in the target compound).
  • Impact : The triazole may improve metabolic stability, and the 4-sulfonyl position alters steric hindrance.
  • Activity : Exhibits antioxidant activity (IC₅₀ = 12.3 µM) and moderate enzyme inhibition .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Structural Differences: Uses a piperazine ring (vs. piperidine) and a 4-fluorophenyl acetamide. Activity: Not reported, but fluorinated analogs often show improved bioavailability .

Pharmacological and Physicochemical Comparisons

  • Solubility : Methoxy and sulfonyl groups in the target compound likely enhance water solubility compared to dimethyl or fluorophenyl analogs .
  • Receptor Selectivity : The bis-sulfone Sch225336 shows CB2 selectivity, suggesting that sulfonyl positioning (para-methoxy vs. multi-substituted) critically influences receptor binding .
  • Metabolic Stability : Piperidine-based analogs (e.g., 7h) exhibit moderate stability, whereas piperazine derivatives may undergo faster hepatic clearance due to increased flexibility .

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